

Crystal Structure Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1-(4-methoxyphenyl)ethanol

Cat. No.: B043869

[Get Quote](#)

Disclaimer: Extensive searches of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure analysis for **2-Amino-1-(4-methoxyphenyl)ethanol**. The following technical guide is presented as a representative example of a crystal structure analysis for a closely related, structurally simpler parent compound, Phenylethanolamine. The data and experimental protocols detailed below are hypothetical, constructed to illustrate the expected content and format for such an analysis for a research and drug development audience.

Introduction

Phenylethanolamine and its derivatives, such as **2-Amino-1-(4-methoxyphenyl)ethanol**, are of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous neurotransmitters. Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state is crucial for elucidating structure-activity relationships (SAR), optimizing drug-receptor interactions, and informing solid-state formulation strategies. This guide provides a hypothetical, in-depth look at the crystal structure determination of phenylethanolamine, serving as a template for the analysis of related compounds.

Crystallographic Data

The following tables summarize the hypothetical quantitative data obtained from a single-crystal X-ray diffraction study of phenylethanolamine.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₈ H ₁₁ NO
Formula Weight	137.18 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.258(2) Å
b	5.874(1) Å
c	12.631(3) Å
α	90°
β	105.32(1)°
γ	90°
Volume	734.9(3) Å ³
Z	4
Calculated Density	1.239 g/cm ³
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	293(2) K
Reflections Collected	5482
Independent Reflections	1645 [R(int) = 0.028]
Refinement	
R-factor (R1)	0.045
Weighted R-factor (wR2)	0.118
Goodness-of-fit (S)	1.05

Table 2: Selected Bond Lengths

Bond	Length (Å)
O1 - C7	1.425(2)
N1 - C8	1.478(3)
C1 - C6	1.385(3)
C7 - C8	1.521(3)
C1 - C7	1.512(2)

Table 3: Selected Bond Angles

Atoms	Angle (°)
O1 - C7 - C1	111.5(2)
O1 - C7 - C8	108.9(2)
N1 - C8 - C7	110.2(2)
C2 - C1 - C7	121.3(2)
C6 - C1 - C7	118.8(2)

Table 4: Selected Torsion Angles

Atoms	Angle (°)
C6 - C1 - C7 - O1	-125.4(2)
C2 - C1 - C7 - O1	55.8(3)
C1 - C7 - C8 - N1	60.1(2)
O1 - C7 - C8 - N1	-178.7(2)

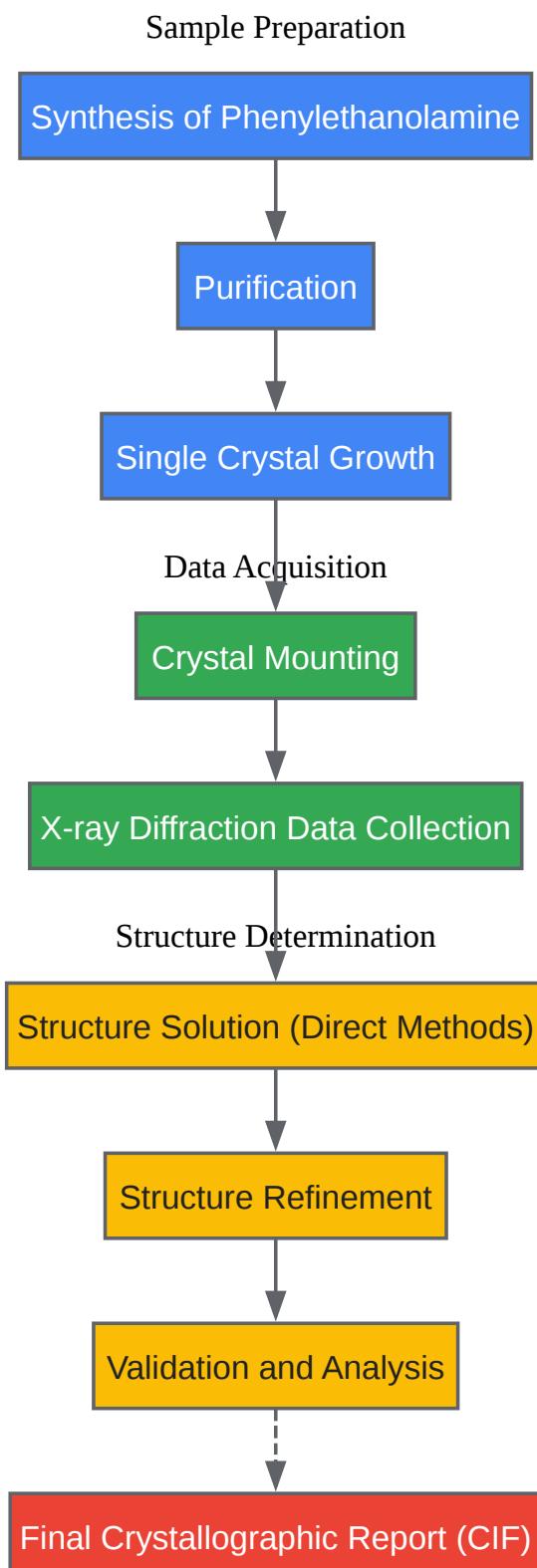
Experimental Protocols

A detailed methodology for the hypothetical crystal structure determination of phenylethanolamine is provided below.

Synthesis and Crystallization

Phenylethanolamine was synthesized via the reduction of 2-aminoacetophenone. The crude product was purified by column chromatography. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of phenylethanolamine in a 1:1 mixture of ethanol and water at room temperature.

X-ray Data Collection


A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector, using graphite-monochromated Mo K α radiation. The data were collected using a series of ω and φ scans.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F^2 using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of a small molecule like phenylethanolamine.

[Click to download full resolution via product page](#)

Caption: Workflow for small molecule crystal structure analysis.

This guide, while based on a hypothetical data set for phenylethanolamine, provides a comprehensive template for the in-depth technical reporting required by researchers, scientists, and drug development professionals in the field of crystallography.

- To cite this document: BenchChem. [Crystal Structure Analysis of 2-Amino-1-(4-methoxyphenyl)ethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043869#crystal-structure-analysis-of-2-amino-1-4-methoxyphenyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com